![molecular formula C7H4ClN3O2 B1458845 4-Chloro-5-nitrobenzimidazole CAS No. 1360891-62-8](/img/structure/B1458845.png)
4-Chloro-5-nitrobenzimidazole
Overview
Description
4-Chloro-5-nitrobenzimidazole is a compound belonging to the benzimidazole family . It has a molecular weight of 197.58 . The compound is a light yellow to brown solid and is stored at a temperature of +4°C .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the use of 1,2-diamines and aldehydes or ketones in a one-pot pseudo-three-component reaction . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has also been used to synthesize benzimidazoles .Molecular Structure Analysis
The molecular structure of 4-Chloro-5-nitrobenzimidazole is represented by the linear formula C7H4ClN3O2 . The InChI code for the compound is 1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) .Chemical Reactions Analysis
Benzimidazoles, including 4-Chloro-5-nitrobenzimidazole, can undergo a variety of chemical reactions. For example, a copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 has been used to synthesize benzimidazoles . Other reactions include the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles .Physical And Chemical Properties Analysis
4-Chloro-5-nitrobenzimidazole is a light yellow to brown solid . It has a molecular weight of 197.58 and is stored at a temperature of +4°C . .Scientific Research Applications
Pharmacological Applications
Benzimidazoles, including 4-Chloro-5-nitrobenzimidazole, have shown promising applications in biological and clinical studies . They possess many pharmacological properties and have been extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses .
Antidiabetic Applications
Benzimidazole compounds have been used in the treatment of diabetes . They can inhibit certain enzymes that play a crucial role in the development of this disease .
Anticancer Applications
Benzimidazoles have shown potential in the treatment of cancer . They can inhibit the growth of cancer cells and have been used in various cancer therapies .
Antimicrobial Applications
These compounds have demonstrated antimicrobial properties, making them useful in combating various bacterial and fungal infections .
Antiparasitic Applications
Benzimidazoles have been used as antiparasitic agents . They can inhibit the growth of parasites, making them effective in the treatment of various parasitic infections .
Neurological Applications
Benzimidazoles have shown potential in the field of neurology . They can affect certain neurological pathways, making them useful in the treatment of various neurological disorders .
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . Molecules having benzimidazole motifs have shown promising application in biological and clinical studies . They are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Mode of Action
Benzimidazoles are generally known to interact with biopolymers of the living system .
Biochemical Pathways
Benzimidazoles have been found to have a wide range of pharmacological applications, suggesting they may affect multiple pathways .
Pharmacokinetics
Benzimidazoles are generally known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazoles have been found to have a wide range of pharmacological applications, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The stability and bioavailability of benzimidazoles suggest they may be relatively stable under a variety of environmental conditions .
properties
IUPAC Name |
4-chloro-5-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZUCIHBALRZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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